4-bromo-2,5-dimethyl-N-(1-phenylethyl)benzene-1-sulfonamide
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Overview
Description
“4-bromo-2,5-dimethyl-N-(1-phenylethyl)benzene-1-sulfonamide” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and alternating single and double bonds. The compound also contains bromine, methyl, and phenylethyl substituents, as well as a sulfonamide functional group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzene ring, with the various substituents attached at the specified positions. The exact 3D structure would depend on the specific spatial arrangement of these substituents .Chemical Reactions Analysis
Benzene and its derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others . The specific reactions that this compound can undergo would depend on the nature of the substituents and the conditions of the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as boiling point, melting point, solubility in various solvents, stability under different conditions, and others .Mechanism of Action
The mechanism of action of this compound would depend on its specific use. For example, if it’s used as a drug, the mechanism of action would involve interaction with biological targets in the body. If it’s used as a reagent in a chemical reaction, the mechanism of action would involve its reactivity with other compounds .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on developing it into a drug. If it has unique chemical reactivity, future research could focus on using it as a reagent in new chemical reactions .
Properties
IUPAC Name |
4-bromo-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-11-10-16(12(2)9-15(11)17)21(19,20)18-13(3)14-7-5-4-6-8-14/h4-10,13,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUQPTWDMZIENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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